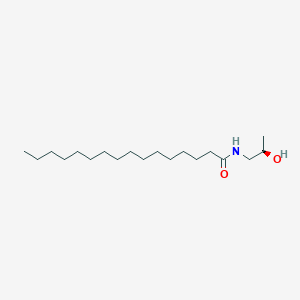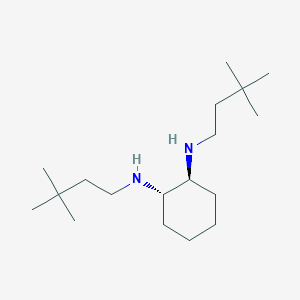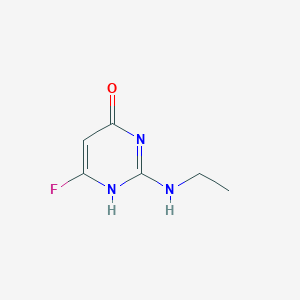
Palmitic monoisopropanolamide, (R)-
Overview
Description
Palmitic monoisopropanolamide, (R)-, is a type of fatty acid derivative that is used in laboratory experiments and scientific research. It is a compound composed of a fatty acid, palmitic acid, and an alcohol, isopropanol. This compound has a wide range of applications in scientific research and laboratory experiments due to its unique properties.
Scientific Research Applications
Applications in Cosmetic and Personal Care Products
Palmitic acid esters, like isopropyl palmitate (IPP), produced using monohydric alcohols, are widely applied in cosmetics and personal care products. The reactive distillation process for producing these esters, including IPP, offers benefits like improved product quality and reduced catalyst neutralization needs. Experimental studies using a pilot plant RD column have optimized the production process parameters for IPP, achieving high purity and conversion rates, which could be significant for industrial applications in cosmetics and personal care sectors (Bhatia, Ahmad, Mohamed, & Chin, 2006).
Role in Anti-Inflammatory Actions
Research has identified that compounds like palmitoylethanolamide (PEA), which is structurally similar to palmitic monoisopropanolamide, have significant anti-inflammatory properties. The molecular target responsible for these properties is the nuclear receptor peroxisome proliferator-activated receptor-α (PPAR-α). PEA's activation of PPAR-α is significant in reducing pain and inflammation, suggesting potential therapeutic applications for palmitic acid derivatives in treating inflammatory conditions (Lo Verme et al., 2005).
Nutritional Implications and Physiological Roles
Palmitic acid is a crucial saturated fatty acid in the human body, playing vital roles in maintaining membrane physical properties and supporting protein palmitoylation and biosynthesis of compounds like PEA. Its balanced intake is essential for maintaining the proper function of cell membranes and overall health. Excessive or imbalanced intake, however, can lead to health issues like dyslipidemia and increased inflammatory responses (Carta, Murru, Banni, & Manca, 2017).
Industrial Synthesis and Optimization
The production of palmitic acid-based esters, similar in structure to palmitic monoisopropanolamide, has been the subject of various industrial optimization studies. For example, the synthesis of isopropyl palmitate through esterification of palmitic acid with isopropanol using a homogeneous acid catalyst has been optimized using response surface methodology. This process optimization is crucial for applications in industries that require fatty acid esters (Chandane, Rathod, Wasewar, & Sonawane, 2017).
Properties
IUPAC Name |
N-[(2R)-2-hydroxypropyl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNMGLLFMPXVFN-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170886 | |
| Record name | Palmitic monoisopropanolamide, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179951-56-5 | |
| Record name | Palmitic monoisopropanolamide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179951565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitic monoisopropanolamide, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITIC MONOISOPROPANOLAMIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3438DY3589 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)


![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)

